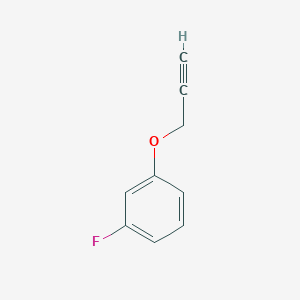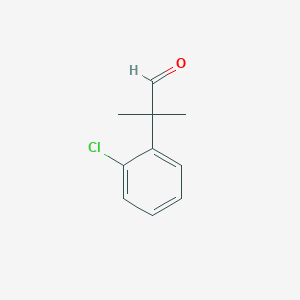
2-(2-Chlorophenyl)-2-methylpropanal
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorophenyl compounds can involve various strategies, including the Baker-Venkatraman transformation, as seen in the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones . Another method includes a reaction sequence leading to the formation of a (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical . Additionally, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate demonstrates the use of crystallographic and molecular modeling for structural characterization .
Molecular Structure Analysis
The molecular structures of chlorophenyl compounds can be determined using techniques such as single crystal XRD, as seen in the study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones . The crystal structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one also provides insights into the intermolecular hydrogen bonding and the cis configuration of the methyl and chlorophenyl groups .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of a nitro group in 2-(4-chlorophenyl)-3-nitropropan-1-amine affects its activity as a GABAB receptor antagonist . The antibacterial activity of chlorophenyl derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, is also noteworthy .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be diverse. For example, the crystal structure of 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol reveals specific hydrogen bonding patterns forming hexameric aggregates . The gas phase molecular structure and conformations of 1-chloro-2-methylpropane provide insights into the stability of different conformers . These studies highlight the importance of structural analysis in understanding the properties of chlorophenyl compounds.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
2-Chlorophenol compounds, including 2-(2-Chlorophenyl)-2-methylpropanal, are significant in the study of photocatalytic degradation. Research by Lin et al. (2018) explored the degradation of 2-chlorophenol in titanium dioxide suspensions containing copper ions, emphasizing its application in environmental remediation (Lin et al., 2018).
Synthetic Chemistry
In synthetic chemistry, compounds like 2-(2-Chlorophenyl)-2-methylpropanal play a role in the synthesis of phenanthrenes. A study by Matsumoto et al. (2011) demonstrated the iron-catalyzed benzannulation reaction using similar chlorophenyl compounds (Matsumoto et al., 2011).
Antibacterial Applications
The antibacterial properties of chlorophenyl compounds are another area of research. Sheikh et al. (2009) synthesized compounds including 1-(2',4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, demonstrating their efficacy against gram-negative and gram-positive bacteria (Sheikh et al., 2009).
Conductivity and Solvolysis Studies
Conductivity and solvolysis studies often utilize chloroalkanes like 2-chloro-2-methylpropane. Marzluff et al. (2011) used such compounds to study reaction rates and mechanisms, highlighting their importance in physical chemistry (Marzluff et al., 2011).
Molecular Spectroscopy
In molecular spectroscopy, the study of compounds like 2-chloro-2-methylpropane helps in understanding molecular interactions. Carpenter et al. (1990) recorded and analyzed the millimeter-wave rotational spectra of this compound, contributing to the field of spectroscopy (Carpenter et al., 1990).
Solvent Effects in Chemical Reactions
Understanding solvent effects on chemical reactions is crucial, and compounds like 2-chloro-2-methylpropane are used in such studies. Moreira et al. (2019) used tertiary alkyl halides, including similar compounds, to study solvent effects on reactivity at 298.15 K (Moreira et al., 2019).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include details about safe handling and disposal procedures.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBONPDAKNQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475950 | |
| Record name | 2-(2-Chlorophenyl)-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methylpropanal | |
CAS RN |
484001-11-8 | |
| Record name | 2-(2-Chlorophenyl)-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



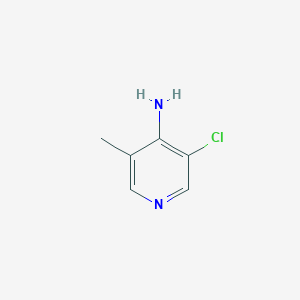
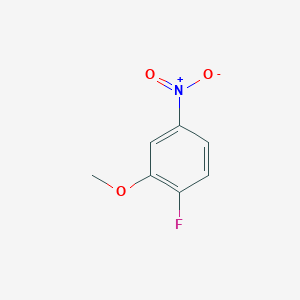
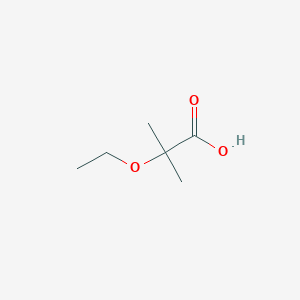
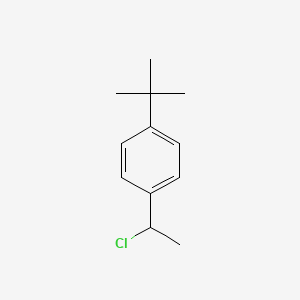
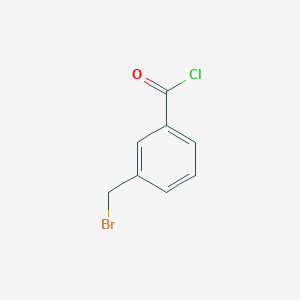
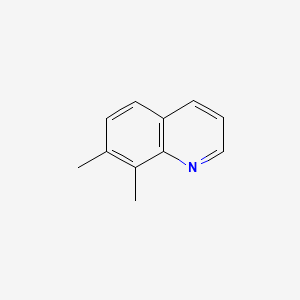


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

